molecular formula C11H5F5N2O2 B1325047 Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 926921-64-4

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1325047
CAS No.: 926921-64-4
M. Wt: 292.16 g/mol
InChI Key: LFLXSDHHZKOTLP-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Structural Characterization

Molecular Formula and Weight

The molecular composition of pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is defined by the molecular formula C₁₁H₅F₅N₂O₂, which encompasses eleven carbon atoms, five hydrogen atoms, five fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 292.16 grams per mole, reflecting the substantial contribution of the five fluorine atoms to the overall molecular mass. This molecular weight places the compound in the category of moderately sized organic molecules suitable for pharmaceutical intermediate applications.

The compound is uniquely identified through several standardized chemical identifiers that ensure unambiguous recognition across scientific databases. The Chemical Abstracts Service registry number 926921-64-4 serves as the primary identifier, while the MDL Number MFCD09817519 provides additional database cross-referencing capabilities. The systematic IUPAC nomenclature designates this compound as (2,3,4,5,6-pentafluorophenyl) 2-methylpyrazole-3-carboxylate, which precisely describes the structural arrangement and substitution pattern.

Property Value Reference
Molecular Formula C₁₁H₅F₅N₂O₂
Molecular Weight 292.16 g/mol
CAS Number 926921-64-4
MDL Number MFCD09817519
Purity NLT 98%
Structural Components and Bonding

The molecular architecture of this compound consists of three primary structural components linked through specific bonding arrangements. The core pyrazole ring system forms a five-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 2 positions, with one nitrogen bearing a methyl substituent. This methylated pyrazole ring exhibits aromatic character through electron delocalization, contributing to the overall stability of the molecular framework.

The pentafluorophenyl moiety represents the second major structural component, characterized by a benzene ring where all five available hydrogen positions have been replaced with fluorine atoms. This extensive fluorination significantly alters the electronic properties of the phenyl ring, creating a highly electron-deficient aromatic system with enhanced electrophilic character. The strong electron-withdrawing nature of the multiple fluorine substituents influences both the reactivity and physical properties of the entire molecule.

The carboxylate ester linkage serves as the connecting bridge between the pyrazole and pentafluorophenyl components, forming through the condensation of the carboxylic acid functionality of the pyrazole with the phenolic oxygen of the pentafluorophenol. The ester bond exhibits typical characteristics with a carbon-oxygen single bond length of approximately 1.36 Ångströms and a carbon-oxygen double bond length of approximately 1.20 Ångströms, as observed in similar ester compounds. This ester functionality not only provides structural connectivity but also introduces potential sites for chemical transformation through hydrolysis or transesterification reactions.

The Standard SMILES notation CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F accurately represents the connectivity pattern, while the InChI identifier InChI=1S/C11H5F5N2O2/c1-18-4(2-3-17-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 provides a standardized description of the molecular structure.

Isomeric Possibilities

The structural framework of this compound presents several isomeric possibilities arising from different aspects of the molecular architecture. The most significant isomeric consideration involves the inherent tautomerism characteristic of pyrazole ring systems. Pyrazoles are known to exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the ring, leading to positional isomers. However, the presence of the methyl group on one nitrogen atom in this compound restricts this tautomeric equilibrium, effectively fixing the nitrogen substitution pattern and eliminating one source of isomerism.

Despite the methylation restricting annular tautomerism, the compound may still exhibit conformational isomerism arising from rotation around the ester bond connecting the pyrazole and pentafluorophenyl moieties. The energy barrier for rotation around this carbon-oxygen single bond allows for different spatial orientations of the two aromatic systems relative to each other. Theoretical studies on similar pyrazole ester derivatives suggest that substituent effects can influence the preferred conformational arrangements, with electron-withdrawing groups like the pentafluorophenyl moiety potentially stabilizing specific orientations through electronic interactions.

The pentafluorophenyl group itself does not contribute to isomerism due to the symmetrical substitution pattern of the five fluorine atoms around the benzene ring. The absence of positional isomers in the pentafluorophenyl component simplifies the overall isomeric landscape of the molecule. Substitutional isomers could theoretically exist if the carboxylate group were attached at different positions on the pyrazole ring, but the specific synthetic route and the 5-position attachment in this compound defines a unique connectivity pattern.

Three-Dimensional Configuration

The three-dimensional configuration of this compound reflects the interplay between the planar aromatic components and the spatial requirements of the ester linkage. The pyrazole ring adopts a planar conformation consistent with its aromatic character, with all ring atoms lying essentially in the same plane. The methyl substituent on the nitrogen extends out of this plane, occupying a position that minimizes steric interactions with the adjacent ring atoms.

The pentafluorophenyl ring similarly maintains planarity due to its aromatic nature, but the orientation of this ring relative to the pyrazole system depends on the rotational freedom around the ester bond. Computational studies on related fluorinated aromatic esters suggest that the preferred orientation may involve a twisted arrangement where the two aromatic planes are not coplanar, reducing potential steric clashes between the fluorine atoms and the pyrazole ring system.

The ester carbonyl group adopts a planar configuration with the carbon-oxygen double bond oriented to minimize electronic repulsion with the aromatic π-systems. The bond angles around the carbonyl carbon approximate 120 degrees, consistent with sp² hybridization, while the ester oxygen shows tetrahedral coordination geometry when considering its lone pairs. The spatial arrangement of the fluorine atoms creates a highly electronegative region around the pentafluorophenyl ring, influencing both inter- and intramolecular interactions.

Crystallographic data, while not specifically available for this compound in the search results, would be expected to show packing arrangements influenced by the multiple fluorine substituents, which can participate in weak fluorine-hydrogen interactions and fluorine-fluorine contacts. The three-dimensional structure also influences the compound's physical properties, including its melting point of 42.5-44°C and boiling point of 87°C at 4.5 mmHg, which reflect the molecular size and intermolecular interaction patterns.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5N2O2/c1-18-4(2-3-17-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXSDHHZKOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640377
Record name Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-64-4
Record name 2,3,4,5,6-Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Pyrazole Formation

The pyrazole ring is typically constructed from hydrazine derivatives and β-dicarbonyl compounds or related precursors. For example, diethyl 1H-pyrazole-3,5-dicarboxylates can be selectively methylated at the N-1 position using iodomethane in the presence of potassium carbonate in acetone, followed by hydrolysis to yield 1-methyl-pyrazole-5-carboxylic acid derivatives.

Hydrolysis and Acid Chloride Formation

The ester group at the 5-position is hydrolyzed under basic conditions (e.g., KOH in methanol at 0°C to room temperature) to yield the corresponding carboxylic acid. This acid is then converted to the acid chloride using thionyl chloride (SOCl₂) under heating (70–85°C) to facilitate subsequent esterification.

Step Reagents/Conditions Purpose Notes
1 Iodomethane, K₂CO₃, acetone, 60°C N-1 methylation of pyrazole Overnight reaction, TLC monitored
2 KOH, methanol, 0°C to RT, overnight Hydrolysis of ester to acid Precipitation of product
3 SOCl₂, 70–85°C, 16 h Conversion to acid chloride Solvent evaporation and toluene wash

Esterification with Pentafluorophenol

The key step to obtain Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate is the esterification of the pyrazole-5-carboxylic acid or its acid chloride with pentafluorophenol.

Direct Esterification Using Acid Chloride

The acid chloride intermediate reacts with pentafluorophenol in the presence of a base such as triethylamine in an organic solvent like toluene or dichloromethane. The reaction is typically carried out at low temperatures (0–5°C) to control the rate and minimize side reactions. The base scavenges the HCl generated during the reaction, driving the ester formation forward.

Alternative Coupling Methods

Carbodiimide-mediated coupling (e.g., using DCC or EDC) with pentafluorophenol can also be employed to form the ester under milder conditions, although this method is less commonly reported for this specific compound.

Step Reagents/Conditions Purpose Notes
4 Pentafluorophenol, triethylamine, toluene/DCM, 0–5°C Esterification of acid chloride Stirring 1–2 h, monitoring by TLC

Representative Reaction Scheme

  • N-Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate + Iodomethane + K₂CO₃ → Diethyl 1-methyl-pyrazole-3,5-dicarboxylate
  • Hydrolysis : Diethyl 1-methyl-pyrazole-3,5-dicarboxylate + KOH/MeOH → 1-methyl-pyrazole-5-carboxylic acid
  • Acid Chloride Formation : 1-methyl-pyrazole-5-carboxylic acid + SOCl₂ → 1-methyl-pyrazole-5-carbonyl chloride
  • Esterification : 1-methyl-pyrazole-5-carbonyl chloride + Pentafluorophenol + Triethylamine → this compound

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Reference
N-Methylation Iodomethane, K₂CO₃, acetone, 60°C, overnight >90 (typical)
Hydrolysis KOH, MeOH, 0°C to RT, overnight ~90
Acid Chloride Formation SOCl₂, 70–85°C, 16 h Quantitative
Esterification Pentafluorophenol, triethylamine, toluene/DCM, 0–5°C, 1–2 h 80–90

Additional Notes and Research Findings

  • The use of triethylamine as a base in the esterification step is critical to neutralize HCl and improve yield.
  • Toluene and dichloromethane are preferred solvents for esterification due to their ability to dissolve both reactants and facilitate product isolation.
  • The reaction temperature is carefully controlled to avoid decomposition or side reactions.
  • Purification is typically achieved by silica gel chromatography, yielding a high-purity product suitable for further applications.
  • Alternative synthetic routes involving trichloromethyl enones and hydrazine derivatives have been explored for related pyrazole carboxylates, but direct esterification remains the most straightforward for pentafluorophenyl esters.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Compounds derived from similar pyrazole structures have shown promising cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells .
  • Antimicrobial Properties : The compound has potential applications in developing antimicrobial agents due to its ability to inhibit bacterial growth.
  • Agrochemical Applications : Its efficacy as an agrochemical highlights its role in pest control formulations, leveraging its biological activity against plant pathogens.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of derivatives of this compound against human cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant anticancer potential .

Case Study 2: Agrochemical Development

Research focused on the application of this compound in agricultural settings demonstrated its effectiveness as a fungicide. Field trials indicated a reduction in fungal infections in crops treated with formulations containing pentafluorophenyl derivatives .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa15
AnticancerDU 20520
AntifungalVarious fungal strains<25

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-Benzyl-3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylate

This compound (CAS: Not provided) features an ethyl ester group instead of pentafluorophenyl, along with benzyl and 4-fluorophenyl substituents. The ethyl ester confers lower electrophilicity compared to the pentafluorophenyl group, reducing its utility in nucleophilic substitution reactions. Crystallographic data reveals dihedral angles of 4.57° (fluoro-phenyl) and 81.19° (benzene ring) with the pyrazole core, suggesting distinct conformational preferences that may influence biological activity .

Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-Dimethoxyphenyl)-1H-pyrazole-3-carboxylate

This derivative (, compound 10a) incorporates a chloroquinoline moiety and a 2,6-dimethoxyphenyl group. However, the methyl ester group limits its reactivity compared to the pentafluorophenyl analogue.

Methyl 1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-5-carboxylate

With a tetrafluoropropyl chain (CAS: 1005586-13-9), this compound exhibits increased lipophilicity compared to aromatic fluorinated esters. The alkyl fluoride substituents may improve metabolic stability but reduce electronic effects critical for catalytic or inhibitory activity .

Substituent Position and Electronic Effects

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-3-carboxylate

This compound (CAS: 1326810-54-1) demonstrates the impact of substituent positioning: the carboxylate is at the 3-position of the pyrazole ring, while the 5-position bears a 3-fluoro-4-methoxyphenyl group.

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-4-Methylthiazole-5-carboxylate

This hybrid structure () combines a pyrazole-thiazole scaffold. The thiazole ring introduces additional hydrogen-bonding capacity, which may enhance interactions with biological targets but complicates synthetic accessibility compared to simpler pyrazole carboxylates.

Physicochemical Properties and Stability

Property Pentafluorophenyl Ester Ethyl Ester Methyl Ester
Solubility (Polar Solvents) Low Moderate High
Hydrolytic Stability High Moderate Low
Electrophilicity High Low Very Low

The pentafluorophenyl group’s electronegativity and steric profile contribute to superior hydrolytic stability and reactivity in cross-coupling reactions compared to alkyl esters.

Q & A

Q. What are the recommended synthetic routes for Pentafluorophenyl 1-Methyl-1H-Pyrazole-5-Carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine derivatives, and fluorinated aryl reagents. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines under reflux in ethanol or DMF to form the pyrazole core .
  • Esterification : Introducing the pentafluorophenyl group via nucleophilic acyl substitution using activated esters or coupling agents (e.g., DCC/DMAP) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Q. Optimization Strategies :

  • Vary reaction temperatures (80–120°C) and catalysts (e.g., H₂SO₄ for cyclization).
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical for structural validation:

Technique Key Data Application
XRD Crystal lattice parameters, bond anglesConfirms 3D structure and substituent orientation .
¹H/¹³C NMR Chemical shifts (δ 7.2–8.1 ppm for aromatic protons; δ 160–170 ppm for carbonyl)Identifies substitution patterns and purity.
FTIR Peaks at ~1700 cm⁻¹ (C=O stretch), 1500–1600 cm⁻¹ (C-F stretch)Verifies functional groups .

Q. Best Practices :

  • Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR to avoid signal interference.
  • Compare experimental XRD data with computational models (e.g., DFT) to resolve ambiguities .

Q. How should researchers handle discrepancies in safety data for this compound?

Methodological Answer : While some safety data sheets classify similar pyrazole esters as "non-hazardous" , others lack toxicity or ecotoxicity data . To address contradictions:

  • Risk Mitigation : Assume potential irritancy (wear gloves, goggles) based on structural analogs (e.g., skin/eye irritation noted in ).
  • Environmental Precautions : Avoid drainage release; use inert absorbents (silica, vermiculite) for spills .
  • Consult Multiple Sources : Cross-reference with databases like PubChem or REACH dossiers for updated hazard profiles .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer : Computational tools enable predictive modeling:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy barriers for fluorination or esterification steps .
  • DFT Studies : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Machine Learning : Train models on existing pyrazole reaction datasets to recommend optimal conditions (solvent, catalyst) .

Case Study :
A 2024 study demonstrated that combining DFT with experimental kinetics reduced optimization time for trifluoromethylpyrazole analogs by 40% .

Q. What mechanistic insights explain the stability of the pentafluorophenyl ester group under basic conditions?

Methodological Answer : The electron-withdrawing pentafluorophenyl group stabilizes the ester against hydrolysis via:

  • Resonance Effects : Delocalization of electron density into the fluorinated aromatic ring.
  • Steric Hindrance : Bulky substituents impede nucleophilic attack at the carbonyl carbon.

Q. Experimental Validation :

  • Conduct pH-dependent stability assays (e.g., monitor degradation via HPLC in NaOH/water mixtures).
  • Compare with non-fluorinated analogs to quantify stability enhancement .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazole carboxylates?

Methodological Answer : Yield discrepancies often arise from:

  • Impurity Profiles : Side reactions (e.g., dimerization) may occur if stoichiometry is not tightly controlled.
  • Workup Differences : Losses during extraction or chromatography (e.g., polar byproducts retained on silica).

Q. Resolution Strategies :

  • Reproduce reactions using strictly anhydrous solvents and inert atmospheres.
  • Publish detailed procedural logs (molar ratios, stirring rates) to enable cross-validation .

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